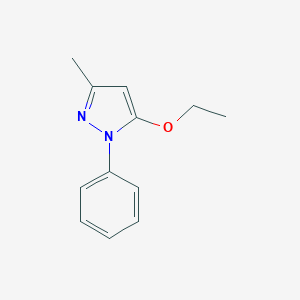

5-Ethoxy-3-methyl-1-phenylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-3-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXKUHSBZQQDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339268 | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016-41-7 | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-3-methyl-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BU3Y83TWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrazole Scaffold

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-3-methyl-1-phenylpyrazole

Pyrazole derivatives represent a privileged class of heterocyclic compounds, forming the core structural motif in a multitude of biologically active molecules. Their prevalence in medicinal chemistry is a testament to their versatile pharmacological profile, which includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] A prominent example is Edaravone (1-phenyl-3-methyl-5-pyrazolone), an antioxidant medication used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[2] The target molecule of this guide, this compound, is a derivative of this important pyrazolone core, where the hydroxyl group is converted to an ethoxy ether. Understanding its synthesis provides a foundational blueprint for accessing a wide array of functionalized pyrazoles for drug discovery and development.

This guide delineates the primary synthetic pathway to this compound, focusing on the underlying reaction mechanisms, experimental considerations, and the causality behind procedural choices. The synthesis is a two-stage process, beginning with the celebrated Knorr pyrazole synthesis to construct the heterocyclic core, followed by a Williamson ether synthesis to introduce the ethoxy group.

Part 1: Constructing the Pyrazole Core via Knorr Synthesis

The cornerstone for the synthesis of the pyrazole ring in this context is the Knorr pyrazole synthesis, a robust and high-yielding condensation reaction between a β-ketoester and a hydrazine derivative.[1][3][4] For the synthesis of our target's precursor, the reactants are ethyl acetoacetate (a 1,3-dicarbonyl compound) and phenylhydrazine.

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds via a cyclocondensation mechanism, which is typically facilitated by an acid catalyst.[1][3][4] The mechanism can be dissected into the following key steps:

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a stable hydrazone intermediate.[5]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ester group.[1][5] This step is crucial as it forms the five-membered ring.

-

Elimination and Tautomerization: The resulting cyclic intermediate eliminates a molecule of ethanol. This leads to the formation of 1-phenyl-3-methyl-5-pyrazolone. This product exists in equilibrium with its tautomeric enol form, 5-hydroxy-3-methyl-1-phenylpyrazole, which is stabilized by the aromaticity of the pyrazole ring.[5]

Diagram 1: Knorr Pyrazole Synthesis Mechanism

Caption: Williamson ether synthesis for the final ethoxylation step.

Experimental Protocols

Safety Precaution: Hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. [5]

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol is adapted from established procedures for the Knorr synthesis. [2][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add phenylhydrazine (1.0 eq).

-

Reagent Addition: Carefully add ethyl acetoacetate (1.0 eq) to the flask. The addition can be exothermic. An alcohol solvent like ethanol can be used, and a catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the reaction. [5]3. Heating: Heat the reaction mixture to reflux (approximately 80-100°C) for 1-2 hours. [7]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce crystallization. The resulting solid product can be collected by vacuum filtration.

-

Purification: Wash the crude product with cold water or a small amount of cold diethyl ether to remove impurities. [3]The product can be further purified by recrystallization from ethanol to yield pale yellow or white crystals. [2]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a dry round-bottom flask, dissolve the synthesized 1-phenyl-3-methyl-5-pyrazolone (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone).

-

Base Addition: Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the mixture.

-

Ethylating Agent Addition: Add the ethylating agent, such as ethyl iodide (EtI, 1.2 eq), dropwise to the stirring suspension.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.

-

Workup: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Data Summary

The following table summarizes typical parameters for the synthesis of the pyrazolone intermediate.

| Parameter | Value | Reference |

| Reactants | Phenylhydrazine, Ethyl Acetoacetate | [2] |

| Solvent | Ethanol / Solvent-free | [2][6] |

| Catalyst | Glacial Acetic Acid (optional) | [5] |

| Reaction Temp. | 80-100 °C (Reflux) | [7] |

| Reaction Time | 1 - 3 hours | [7] |

| Typical Yield | 93 - 100% | [2] |

| Product M.P. | 126 - 128 °C | [2] |

Overall Synthesis Workflow

The complete transformation from commercially available starting materials to the final product is a robust and efficient two-step process.

Diagram 3: Overall Synthesis Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. name-reaction.com [name-reaction.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]

physicochemical properties of 5-Ethoxy-3-methyl-1-phenylpyrazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-3-methyl-1-phenylpyrazole

Abstract: This technical guide provides a comprehensive overview of the , a substituted pyrazole of interest in chemical synthesis and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering in-depth analysis of the compound's structural characteristics, core physical properties, and spectral data. Furthermore, it presents detailed, field-proven experimental protocols for the determination of key parameters such as melting point and aqueous solubility, grounded in established scientific principles. The guide emphasizes the causality behind experimental design, ensuring technical accuracy and reproducibility.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are a cornerstone scaffold in medicinal chemistry.[1][2] The pyrazole ring is found in a variety of established therapeutic agents, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, highlighting its pharmacological significance.[2] The diverse biological activities exhibited by pyrazole derivatives—ranging from antimicrobial and anticancer to analgesic and antidiabetic—stem from the ring's unique electronic and structural properties, which allow for versatile substitution and interaction with biological targets.[1][3]

This compound (CAS No. 1016-41-7) is a specific derivative featuring an ethoxy group at the 5-position, a methyl group at the 3-position, and a phenyl substituent on the N1 nitrogen. Understanding its fundamental physicochemical properties is a critical prerequisite for its application in synthesis, formulation development, and as a pharmacophore in drug design. This guide synthesizes available data and established methodologies to provide a robust scientific resource for its characterization.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all chemical and biological studies. The key identifiers for this compound are consolidated below.

-

Compound Name: this compound[4]

-

Synonyms: 1-phenyl-3-methyl-5-ethoxypyrazole[5]

-

CAS Number: 1016-41-7[6]

-

SMILES: CCOCc1cc(C)nn1c2ccccc2[5]

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, purification processes, and formulations.

| Property | Value / Description | Source |

| Molecular Weight | 202.26 g/mol | [5] |

| Appearance | Solid (predicted based on related pyrazoles) | [3][7] |

| Melting Point | Experimental data not available. Pure, crystalline organic solids typically exhibit a sharp melting point range of 0.5-1.0°C.[8] | [8] |

| Boiling Point | Experimental data not available. A related compound, 5-methoxy-3-methyl-1-phenyl-1H-pyrazole, has a boiling point of 95-100 °C at 0.1 Torr.[9] | [9] |

| Aqueous Solubility | Experimental data not available. Generally, pyrazole derivatives have low aqueous solubility. For example, 1-phenyl-3-methyl-5-pyrazolone has a solubility of 3 g/L (20 °C).[10] | [10] |

| pKa | Experimental data not available. Pyrazole is a weak base due to the sp² hybridized nitrogen at position 2.[1][3] | [1][3] |

Spectral and Chromatographic Profile

Spectroscopic data provides definitive structural confirmation and is indispensable for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the carbon-hydrogen framework of the molecule. The following data were reported for 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole in CDCl₃.[11]

-

¹H NMR (200 MHz, CDCl₃): δ 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz).[11]

-

¹³C NMR (50 MHz, CDCl₃): δ 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Electrospray Ionization (ESI-MS): m/z = 203 [M+H]⁺.[11] This corresponds to the protonated molecule, confirming the molecular weight of 202.26 g/mol .

-

Fragmentation Pattern: The fragmentation of pyrazoles typically involves two main processes: the expulsion of HCN and the loss of a nitrogen atom from the molecular ion or the [M-H]⁺ species.[12][13] The specific fragmentation pattern for this compound would be influenced by the ethoxy, methyl, and phenyl substituents. Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for analyzing such compounds.[14]

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols must be followed. The following sections detail the methodologies for determining melting point and aqueous solubility.

Protocol: Melting Point Determination

The melting point is a fundamental property used to assess the purity of a solid compound.[15] Impurities typically cause a depression and broadening of the melting range.[8]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the crystalline sample of this compound is completely dry and has been finely powdered using a mortar and pestle.[16]

-

Gently press the open end of a thin-walled capillary tube into the powdered sample on a watch glass.

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid tightly into the sealed bottom.[16] The final packed height should be 2–3 mm. An excessive sample height can lead to an artificially broad melting range.[16]

-

-

Apparatus Setup (e.g., Mel-Temp or DigiMelt):

-

Place the packed capillary tube into one of the slots in the heating block of the apparatus.[15][16]

-

Set the starting temperature to approximately 20°C below the anticipated melting point. If the melting point is unknown, perform a rapid preliminary run to find an approximate value first, then use a fresh sample for a precise measurement.[15][16]

-

-

Measurement:

-

Begin heating at a medium rate until the temperature is within the 20°C range determined above.

-

Crucially, decrease the heating rate to a slow ramp of approximately 1–2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[15]

-

Observe the sample continuously through the magnifying eyepiece.

-

Record the temperature (T₁) at which the very first droplet of liquid becomes visible within the solid matrix.[16]

-

Continue heating at the slow rate and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely transparent liquid.[16]

-

-

Reporting:

-

Report the result as a melting range from T₁ to T₂. For a pure compound, this range should be narrow.

-

Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample for subsequent determinations, as the crystal structure may change upon melting and resolidifying.[16]

-

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for drug development and environmental fate studies.[17][18] The goal is to create a saturated solution at a specific temperature and measure the concentration of the dissolved solute.[17]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. This compound CAS#: 1016-41-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. 1H-Pyrazole, 5-methoxy-3-methyl-1-phenyl- CAS#: 27349-35-5 [m.chemicalbook.com]

- 10. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. who.int [who.int]

An In-depth Technical Guide to 5-Ethoxy-3-methyl-1-phenylpyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-3-methyl-1-phenylpyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. This document details its chemical identifiers, physicochemical properties, and a validated synthesis protocol with spectroscopic characterization. The guide further explores the established mechanism of action for phenylpyrazoles as non-competitive antagonists of GABA-gated chloride channels, a critical target in neuropharmacology and insecticide development. While specific therapeutic applications for this particular analogue are still emerging, this guide contextualizes its potential within the broader landscape of pyrazole-based drug discovery, drawing parallels with the well-characterized compound Edaravone. Safety and handling considerations, based on data from structurally related compounds, are also presented to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound and its derivatives.

Chemical Identity and Molecular Structure

This compound is a substituted pyrazole with the following key identifiers:

| Identifier | Value |

| CAS Number | 1016-41-7[1] |

| Molecular Formula | C₁₂H₁₄N₂O[2][3] |

| Molecular Weight | 202.25 g/mol |

| IUPAC Name | 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole |

| InChI | InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)13-14(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

| InChIKey | HIXKUHSBZQQDHA-UHFFFAOYSA-N[3] |

| SMILES | CCOc1cc(C)nn1c2ccccc2[3] |

The molecular structure of this compound consists of a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The ring is substituted with a methyl group at the 3-position, an ethoxy group at the 5-position, and a phenyl group at the 1-position.

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through a catalyzed reaction of a 1,3-dicarbonyl compound with phenylhydrazine. A general, yet effective, protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dicarbonyl compound (e.g., ethyl 3-oxobutanoate)

-

Phenylhydrazine

-

Ethanol

-

Catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a 25 mL round-bottomed flask, add the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of [Ce(L-Pro)₂]₂(Oxa) (5 mol %).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole.[4]

Spectroscopic Data:

The structural confirmation of the synthesized this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

¹H NMR (200 MHz, CDCl₃) δ: 7.68 (d, 2H, J = 7.74 Hz), 7.35 (t, 2H, J = 7.74 Hz), 7.17 (t, 1H, J = 7.74 Hz), 5.40 (s, 1H), 4.12 (q, 2H, J = 6.98 Hz), 2.42 (s, 3H), 1.44 (t, 3H, J = 6.98 Hz).[4]

-

¹³C NMR (50 MHz, CDCl₃) δ: 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5.[4]

-

MS (ESI): m/z = 203 [M+H]⁺.[4]

Physicochemical Properties

Mechanism of Action: A Phenylpyrazole Perspective

The phenylpyrazole class of compounds, which includes this compound, is well-established to exert its biological effects primarily through the modulation of the γ-aminobutyric acid (GABA) system.

GABA-Gated Chloride Channel Antagonism

Phenylpyrazoles act as non-competitive antagonists of the GABA-gated chloride channels.[4] In the central nervous system, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, which makes it less likely to fire an action potential.

Phenylpyrazoles bind to a site within the chloride channel of the GABA receptor, physically blocking the channel and preventing the influx of chloride ions. This blockade of the inhibitory signal leads to neuronal hyperexcitability, which is the basis for their insecticidal activity and a key consideration in their pharmacological profiling for therapeutic applications.

Figure 1: Simplified workflow of GABAergic inhibition and its disruption by this compound.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities.[7] These include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

Given its structural similarity to other pharmacologically active pyrazoles and its predicted mechanism of action on GABA receptors, this compound and its derivatives are of interest for the development of novel therapeutics targeting neurological and psychiatric disorders where GABAergic dysfunction is implicated. Further research is warranted to explore its specific biological activities and therapeutic potential.

Metabolism of Phenylpyrazoles

The metabolic fate of phenylpyrazoles has been studied, particularly in the context of insecticides. The primary route of metabolism often involves oxidation. For instance, the insecticide ethiprole, a phenylpyrazole, undergoes metabolic sulfone formation.[8] This oxidation is a key detoxification pathway and can also lead to the formation of active or inactive metabolites. Understanding the metabolism of this compound will be crucial for its development as a therapeutic agent.

Safety and Handling

-

Acute Toxicity: Harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Causes serious eye irritation.

Recommended Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor if you feel unwell.

It is imperative to consult the specific SDS for any pyrazole-containing compound before use and to handle it in a well-ventilated area, following standard laboratory safety protocols.

Conclusion

This compound represents a molecule of interest for researchers and drug development professionals. Its straightforward synthesis, well-defined structure, and membership in the pharmacologically significant phenylpyrazole class make it a compelling candidate for further investigation. The established mechanism of action of phenylpyrazoles as GABA-gated chloride channel antagonists provides a solid foundation for exploring its potential in neuropharmacology. While further studies are needed to elucidate its specific biological activities, metabolic profile, and safety, this technical guide provides a comprehensive starting point for future research and development endeavors involving this promising compound.

References

- Ratra, L. K., & Casida, J. E. (2001). Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil. Journal of Agricultural and Food Chemistry, 49(11), 5389-5396.

- Reddy, L. V. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Journal name, volume, pages].

-

ECHA. (2023). Substance Information: 4-[(1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. Retrieved from [Link]

- Ghodsi, R., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Journal name, volume, pages].

- El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(3), 739-748.

- Almarhoon, Z. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37.

- Al-Warhi, T., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molbank, 2022(3), M1453.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-ethoxy-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Emco Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

Sources

- 1. This compound CAS#: 1016-41-7 [m.chemicalbook.com]

- 2. This compound | C12H14N2O | CID 555100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. rsc.org [rsc.org]

- 5. 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 6. chembk.com [chembk.com]

- 7. ias.ac.in [ias.ac.in]

- 8. tcichemicals.com [tcichemicals.com]

molecular structure and conformation of 5-Ethoxy-3-methyl-1-phenylpyrazole

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Ethoxy-3-methyl-1-phenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory and antitumor effects, making a thorough understanding of their three-dimensional structure crucial for rational drug design.[1] This document synthesizes experimental spectroscopic data with principles from computational chemistry and crystallography of analogous structures to elucidate the key structural features of this molecule. We present detailed spectroscopic assignments, explore the critical dihedral angles governing its conformation, and propose a validated workflow for its structural characterization.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, present in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1] The value of the pyrazole ring in drug design stems from its ability to participate in hydrogen bonding and other non-covalent interactions, modulating enzyme activity and receptor binding.[1] The biological activity of pyrazole derivatives is intimately linked to their three-dimensional structure and conformational preferences. Substituents on the pyrazole core dictate not only the molecule's electronic properties but also its shape, influencing how it fits into a biological target. Therefore, a detailed analysis of the structure of molecules like this compound is fundamental to unlocking their therapeutic potential.[2][3]

Molecular Structure and Bonding Analysis

The core of this compound consists of a substituted pyrazole ring. This aromatic heterocycle is characterized by delocalized π-electrons across the five-membered ring. The key substituents are:

-

A phenyl group at the N1 position.

-

A methyl group at the C3 position.

-

An ethoxy group at the C5 position.

The attachment of the phenyl and ethoxy groups introduces significant conformational flexibility, which is the primary focus of this guide. The stability of the pyrazole ring is generally higher than its imidazole isomer for most substituents.[4]

Conformational Analysis: The Rotational Degrees of Freedom

The overall three-dimensional shape of this compound is primarily defined by the rotation around two key single bonds:

-

The N1-C(phenyl) bond: The rotation around this bond determines the dihedral angle between the pyrazole and phenyl rings. Crystal structures of similar 1-phenylpyrazole derivatives show that a non-coplanar arrangement is common, with dihedral angles often ranging from ~60° to 67°.[5][6] This twisted conformation arises from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring.

-

The C5-O(ethoxy) bond: Rotation around this bond, along with the O-C(ethyl) bond, determines the orientation of the ethoxy group relative to the pyrazole plane. This orientation influences the molecule's polarity and its potential for intermolecular interactions.

The interplay of these rotational barriers results in a complex potential energy surface with several local minima, representing different stable conformers. Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring this surface and identifying the most stable, low-energy conformations.[1][7]

Caption: Key rotational bonds defining the conformation.

Experimental Characterization & Protocols

An integrated approach combining multiple analytical techniques is essential for a complete and validated structural elucidation.

Synthesis and Spectroscopic Verification

The synthesis of this compound can be achieved via the reaction of appropriate precursors, with purification typically performed by recrystallization or chromatography.[1] The identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.

Protocol: Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) for NMR analysis.

-

NMR Spectroscopy:

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 200-500 MHz).[8]

-

Reference the spectra to the residual solvent peak (CHCl3 at 7.26 ppm for ¹H, CDCl3 at 77.16 ppm for ¹³C).

-

-

Mass Spectrometry:

-

Obtain a mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight. The expected protonated molecule [M+H]⁺ should be observed.[8]

-

Spectroscopic Data Summary

The following table summarizes the experimental spectroscopic data for this compound.[8]

| Technique | Parameter | Observed Value [8] | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.68 (d, 2H) | Ortho-protons (Phenyl) |

| 7.35 (t, 2H) | Meta-protons (Phenyl) | ||

| 7.17 (t, 1H) | Para-proton (Phenyl) | ||

| 5.40 (s, 1H) | C4-H (Pyrazole) | ||

| 4.12 (q, 2H) | -O-CH₂- (Ethoxy) | ||

| 2.42 (s, 3H) | C3-CH₃ (Methyl) | ||

| 1.44 (t, 3H) | -CH₃ (Ethoxy) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 154.6, 148.3 | C5, C3 (Pyrazole) |

| 138.8, 128.6, 125.5, 121.6 | Phenyl carbons | ||

| 86.1 | C4 (Pyrazole) | ||

| 67.5 | -O-CH₂- (Ethoxy) | ||

| 14.6, 14.5 | Methyl carbons | ||

| Mass Spec | m/z | 203 [M+H]⁺ | Protonated Molecule |

Interpretation: The ¹H NMR spectrum clearly resolves all distinct protons. The downfield shift of the phenyl ortho-protons (7.68 ppm) suggests they may experience some anisotropic effect from the pyrazole ring. The single proton on the pyrazole ring (5.40 ppm) confirms the substitution pattern. The ¹³C NMR and MS data are fully consistent with the proposed structure.

Integrated Workflow for Structural Elucidation

For novel pyrazole derivatives where crystal structure data is unavailable, a combination of computational modeling and experimental spectroscopy provides a powerful and self-validating workflow.

Rationale: This workflow leverages the strengths of each technique. DFT calculations can predict low-energy conformations and their corresponding NMR chemical shifts. These predictions can then be compared directly with experimental NMR data to validate the computed structure. This synergy provides a higher level of confidence than either method could alone.

Caption: Integrated workflow for structural elucidation.

Conclusion

The molecular structure of this compound is defined by a planar pyrazole core with key conformational flexibility arising from the rotation of its phenyl and ethoxy substituents. Spectroscopic data provides unambiguous confirmation of its covalent structure and substitution pattern.[8] While a definitive solid-state structure from X-ray crystallography is not publicly available, analysis of analogous compounds suggests a non-coplanar arrangement between the pyrazole and phenyl rings is the most probable low-energy conformation.[5][6] The integrated computational and experimental workflow detailed herein offers a robust strategy for characterizing this and other novel pyrazole derivatives, providing the critical structural insights needed for applications in drug discovery and materials science.

References

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). Vertex AI Search.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health.

- 5-ethoxy-3-methyl-1H-pyrazole. (n.d.). PubChem.

- Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (n.d.). PURKH.

- Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. (2021). National Institutes of Health.

- 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. (n.d.). National Institutes of Health.

- FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate.

- 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole. (n.d.). SpectraBase.

- This compound. (n.d.). Stenutz.

- Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega.

- 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. (n.d.). MDPI.

- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Institutes of Health.

- 1-Phenylpyrazole. (n.d.). PubChem.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.

- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). BMC Chemistry.

- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI.

- This compound. (n.d.). PubChem.

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. purkh.com [purkh.com]

- 5. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

The Architecture of Pyrazole Synthesis: A Technical Guide for the Modern Chemist

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1][2][3][4][5] Its remarkable pharmacological versatility has driven continuous innovation in its synthetic accessibility. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the pyrazole core, intended for researchers, scientists, and professionals in drug development. We will move beyond a mere cataloging of reactions to dissect the mechanistic underpinnings and rationale behind key experimental choices. This guide emphasizes field-proven, robust methodologies, from the foundational Knorr synthesis to contemporary multicomponent and microwave-assisted protocols, offering both theoretical grounding and practical, actionable insights.

The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][6] This arrangement imparts a unique electronic and structural profile, enabling them to act as versatile pharmacophores capable of engaging with a wide array of biological targets. The pyrazole moiety is present in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB, highlighting its therapeutic significance.[1][2][7][8] The continued exploration of pyrazole derivatives as anticancer, antimicrobial, antifungal, and antidepressant agents underscores the need for efficient and adaptable synthetic methodologies.[1][9][10]

Foundational Syntheses: The Cyclocondensation Approach

The most traditional and widely employed route to pyrazoles involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species. This strategy's enduring popularity lies in its straightforwardness and the ready availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic Revisited

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[6][11][12][13]

Mechanism and Regioselectivity: The reaction proceeds through the initial formation of a hydrazone intermediate via attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring.[12][13][14] A critical consideration, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the issue of regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[12][15]

Causality in Experimental Choices: The choice of solvent and catalyst can significantly influence the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[16][17] This is attributed to the unique hydrogen-bonding properties of these solvents, which can preferentially activate one carbonyl group over the other.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole via Knorr Synthesis [6]

-

In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.

-

Add hydrazine hydrate (2 equivalents) and a catalytic amount of ammonium chloride. A few drops of glacial acetic acid can be added as an additional catalyst.[6]

-

Reflux the mixture with stirring for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.

The Paal-Knorr Synthesis Analogy

While the Paal-Knorr synthesis is primarily associated with the formation of pyrroles and furans from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous to the Knorr pyrazole synthesis.[18][19][20] The key distinction lies in the use of a 1,3-dicarbonyl precursor for pyrazole synthesis.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary organic synthesis prioritizes efficiency, atom economy, and the rapid generation of molecular diversity. Several modern approaches have been applied to pyrazole synthesis to meet these demands.

Multicomponent Reactions (MCRs): Convergent Synthesis

MCRs involve the one-pot reaction of three or more starting materials to form a product that incorporates substantial portions of all reactants.[21][22][23][24] This approach offers significant advantages in terms of operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse pyrazoles.[21][25]

Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis:

Caption: A generalized workflow for a four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[22]

A common MCR strategy involves the in-situ formation of a key intermediate, such as an α,β-unsaturated carbonyl compound, which then undergoes cyclocondensation with a hydrazine.[7][23] For example, a three-component reaction of an aldehyde, a ketone, and a hydrazine can proceed via an initial aldol condensation to form an enone, which is then trapped by the hydrazine to yield the pyrazole.[22]

Experimental Protocol: Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles [7]

-

To a solution of a terminal alkyne (1 equivalent) and an aromatic aldehyde (1.2 equivalents) in a suitable solvent (e.g., DMF), add molecular iodine (0.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the hydrazine derivative (1.5 equivalents) to the reaction mixture.

-

Heat the reaction at 80 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired 1,3,5-trisubstituted pyrazole.

Microwave-Assisted Synthesis: Accelerated Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[26][27][28][29] In the context of pyrazole synthesis, microwave-assisted methods have been successfully applied to classical cyclocondensation reactions as well as multicomponent strategies.[26][30][31]

The Rationale Behind Microwave Acceleration: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, thus accelerating the reaction rate.[26] The use of water as a solvent in microwave-assisted synthesis is particularly advantageous from a green chemistry perspective.[27]

Table 1: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |

| Reaction Time | Hours to days | Minutes | [28][30] |

| Yield | Moderate to good | Good to excellent | [28] |

| Solvent Usage | Often requires organic solvents | Can be performed in green solvents (e.g., water) or solvent-free | [27][30] |

| Energy Efficiency | Lower | Higher | [26] |

| Side Reactions | More prevalent | Often reduced | [26] |

Green Synthesis Approaches: A Sustainable Future

The principles of green chemistry are increasingly influencing the design of synthetic routes.[25][32][33] For pyrazole synthesis, this translates to the use of environmentally benign solvents (like water or ethanol), recyclable catalysts, and energy-efficient reaction conditions.[6][30] Nano-catalysts, for example, offer high surface area and reactivity, and can often be recovered and reused, minimizing waste.[12][30] The use of catalysts like ammonium chloride provides a greener alternative to traditional acid catalysts.[6]

Specialized Synthetic Routes

Beyond the mainstream methods, several other important strategies offer access to specific classes of pyrazole derivatives.

From α,β-Unsaturated Carbonyls and Hydrazones

The reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazines is a well-established route to pyrazolines, which can then be oxidized to pyrazoles.[11][34] Alternatively, the reaction of aldehyde hydrazones with electron-deficient olefins, often catalyzed by iodine or copper, provides a regioselective pathway to polysubstituted pyrazoles.[9]

Reaction Mechanism: Iodine-Catalyzed Synthesis from Hydrazones and Olefins

Caption: A simplified mechanism for the iodine-catalyzed synthesis of pyrazoles from hydrazones and olefins.[9]

1,3-Dipolar Cycloadditions

The [3+2] cycloaddition of a 1,3-dipole, such as a nitrilimine (generated in situ from a hydrazonoyl halide) or a diazo compound, with an alkyne is a powerful and highly regioselective method for constructing the pyrazole ring.[1][34] This approach allows for the introduction of a wide range of substituents with precise control over their placement.

Conclusion and Future Outlook

The synthesis of pyrazole derivatives has evolved significantly from its classical origins. While the Knorr synthesis and related cyclocondensation reactions remain highly relevant, modern methodologies such as multicomponent reactions and microwave-assisted synthesis offer compelling advantages in terms of efficiency, diversity, and sustainability. The ongoing demand for novel pyrazole-based therapeutics will undoubtedly continue to fuel innovation in this field, with a growing emphasis on green chemistry principles and the development of even more sophisticated catalytic systems. For the modern medicinal chemist, a thorough understanding of this diverse synthetic armamentarium is essential for the successful design and development of the next generation of pyrazole-containing drugs.

References

- Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.). Google Scholar.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Wiley Online Library.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications.

- HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). ACS Publications.

- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google Scholar.

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). Jetir.Org.

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.

- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science Publishers.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). OUCI.

- Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (n.d.). PubMed.

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). organic-chemistry.org.

- Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications.

- Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (n.d.). RSC Publishing.

- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.

- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). Semantic Scholar.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare.

- Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark.

- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (n.d.). MDPI.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- knorr pyrazole synthesis. (n.d.). Slideshare.

- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.

- Knorr Pyrazole Synthesis. (n.d.). ResearchGate.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Paal–Knorr pyrrole synthesis. (n.d.). ResearchGate.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 3. royal-chem.com [royal-chem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. jetir.org [jetir.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. jk-sci.com [jk-sci.com]

- 13. name-reaction.com [name-reaction.com]

- 14. chemhelpasap.com [chemhelpasap.com]

- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 19. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 24. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. pharmacognosyjournal.net [pharmacognosyjournal.net]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. thieme-connect.com [thieme-connect.com]

- 34. tandfonline.com [tandfonline.com]

discovery and significance of novel pyrazole compounds in medicinal chemistry

An In-depth Technical Guide for Drug Development Professionals

The Pyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2][3] Its remarkable chemical versatility and its capacity to act as a bioisostere for other aromatic systems have cemented its role in a multitude of clinically significant drugs.[4][5] Pharmaceuticals containing the pyrazole moiety exhibit a vast spectrum of pharmacological activities, targeting a wide array of conditions including inflammation, cancer, obesity, and erectile dysfunction.[1][5][6][7] This technical guide offers a comprehensive exploration of the discovery and significance of novel pyrazole compounds. We will delve into the core chemical properties that define its utility, dissect key synthetic methodologies, analyze its diverse pharmacological applications through detailed mechanisms of action and structure-activity relationships (SAR), and present field-proven experimental protocols. This document is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical insights required to leverage this privileged scaffold in future therapeutic innovations.

The Pyrazole Core: Foundational Properties and Medicinal Significance

The pyrazole nucleus is a π-excessive aromatic system, a property that profoundly influences its chemical reactivity and utility in drug design.[5] The five-membered ring contains a pyrrole-like N-1 nitrogen, which can function as a hydrogen bond donor, and a pyridine-like N-2 nitrogen, which can act as a hydrogen bond acceptor.[4][5] This dual nature allows pyrazole-containing molecules to form specific, multi-point interactions within the active sites of biological targets, enhancing binding affinity and selectivity.[4] This structural and electronic versatility is a primary reason why pyrazoles are considered "privileged structures" in medicinal chemistry, capable of providing useful ligands for numerous receptor and enzyme types through appropriate structural modifications.[8][9]

First synthesized in 1883 by Ludwig Knorr, the pyrazole scaffold is now integral to a growing number of FDA-approved drugs, underscoring its therapeutic relevance and success in drug discovery.[10][11]

Caption: Core structure and key pharmacophoric features of the pyrazole ring.

Synthetic Strategies: Constructing the Pyrazole Nucleus

The accessibility and structural diversity of pyrazole derivatives are heavily reliant on robust synthetic methodologies. A variety of strategies, including cyclization, condensation, and metal-catalyzed reactions, have been developed to efficiently construct the pyrazole scaffold.[10]

The Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls)

The classical and most straightforward approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[6] First reported in 1883, this method remains a cornerstone of pyrazole synthesis due to its simplicity and the ready availability of starting materials.[6][11] A significant consideration in this synthesis, particularly with unsymmetrical dicarbonyls, is regioselectivity, as the reaction can potentially yield two regioisomers.[6][12]

Caption: Inhibitory action of Celecoxib on the COX-2 signaling pathway.

-

Structure-Activity Relationship (SAR): The SAR for 1,5-diarylpyrazole COX-2 inhibitors like Celecoxib is well-defined. The 4-sulfamoylphenyl group at the N-1 position is critical for COX-2 inhibitory activity and selectivity. The trifluoromethyl group at the C-3 position enhances both potency and selectivity, while the p-tolyl group at C-5 fits optimally into the enzyme's active site. [13]

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (COX-1/COX-2) Celecoxib 15 0.04 375 Ibuprofen 2.5 13.9 0.18 Naproxen 2.6 5.0 0.52 Data synthesized from multiple sources for illustrative comparison. [14][13][15]

Phosphodiesterase 5 (PDE5) Inhibitors

The pyrazolo[4,3-d]pyrimidin-7-one scaffold is a key structural motif for inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5). [16][17] Case Study: Sildenafil (Viagra®)

Sildenafil was the first orally active drug for erectile dysfunction and was developed through a rational drug design process targeting PDE5. [18]

-

Mechanism of Action: Sildenafil inhibits the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and in the pulmonary vasculature. [16]By preventing cGMP breakdown, Sildenafil enhances the smooth muscle relaxation and vasodilation effects of nitric oxide (NO), leading to penile erection and reduction in pulmonary arterial hypertension. [16]

Anticancer Agents

The pyrazole scaffold is a privileged structure in the design of anticancer agents, targeting a multitude of tumor-related proteins. [8][19]Pyrazole derivatives have been developed as inhibitors of various kinases (e.g., EGFR, CDK), tubulin, and heat shock protein 90 (Hsp90), demonstrating their broad applicability in oncology. [19][20] Case Study: Axitinib (Inlyta®)

Axitinib is a potent and selective second-generation tyrosine kinase inhibitor that contains a 1H-indazole (a fused pyrazole ring system) core. It is approved for the treatment of advanced renal cell carcinoma.

-

Mechanism of Action: Axitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. By blocking these receptors, it disrupts angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.

CNS-Acting Agents and a Cautionary Tale

Case Study: Rimonabant (Acomplia®)

Rimonabant, a 1,5-diarylpyrazole, was developed as a selective cannabinoid receptor 1 (CB1) inverse agonist for the treatment of obesity. [21][22]It demonstrated efficacy in weight loss and improvement of metabolic parameters. [21][23]However, it was withdrawn from the market worldwide due to serious psychiatric side effects, including severe depression and suicidality. [21][22][24]The case of Rimonabant serves as a critical lesson in drug development, highlighting that even a promising scaffold targeting a validated mechanism can fail due to unforeseen adverse effects, particularly with centrally acting agents. [21][23]

Experimental Protocols: A Practical Approach

Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone derivative with a hydrazine, followed by in-situ oxidation. [6] Objective: To synthesize 1,3,5-triphenyl-1H-pyrazole.

Materials:

-

Chalcone (1,3-diphenylprop-2-en-1-one)

-

Phenylhydrazine hydrochloride

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

-

Copper(II) acetate (oxidizing agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve chalcone (1 equivalent) in absolute ethanol.

-

Addition of Reagents: Add phenylhydrazine hydrochloride (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This step forms the intermediate pyrazoline.

-

Oxidation: To the cooled reaction mixture, add copper(II) acetate (1.2 equivalents).

-

Second Reflux: Heat the mixture to reflux again for 2-3 hours. The color of the solution may change, indicating the oxidation of the pyrazoline to the pyrazole.

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice-cold water. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield the pure 1,3,5-triphenyl-1H-pyrazole.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and Melting Point analysis.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common enzyme immunoassay (EIA) method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2. [14] Objective: To quantify the inhibitory potency and selectivity of a novel pyrazole compound.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test pyrazole compound and reference inhibitor (e.g., Celecoxib)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

-

Assay buffer (e.g., Tris-HCl)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test pyrazole compound and the reference inhibitor in DMSO.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations (or vehicle control, DMSO).

-

Pre-incubation: Gently mix and pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Progression: Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid like HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions. The absorbance is read on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive and "privileged" framework in drug discovery. [7][8][9]Future research will likely focus on several key areas:

-

Novel Therapeutic Targets: Exploring pyrazole derivatives against new and challenging biological targets.

-

Hybrid Molecules: Designing hybrid molecules that combine the pyrazole core with other pharmacophores to create multi-target agents, for instance, for complex diseases like cancer. [25]* Addressing Drug Resistance: Developing pyrazole-based compounds that can overcome existing drug resistance mechanisms, particularly in oncology and infectious diseases. [7]* Computational Design: Increasingly using computational tools like molecular docking and QSAR for the rational design and optimization of pyrazole-based drug candidates. [9][26] In conclusion, the unique chemical properties, synthetic accessibility, and proven pharmacological track record of pyrazole derivatives ensure their continued prominence in medicinal chemistry. From providing targeted relief from inflammation to combating cancer and other life-threatening diseases, the pyrazole nucleus is a testament to the power of heterocyclic chemistry in the development of modern therapeutics. A deep understanding of its synthesis, mechanism of action, and SAR is indispensable for any scientist engaged in the art and science of drug discovery.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). International Journal of Chemical and Biochemical Sciences. Retrieved January 13, 2026, from [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. (2023). Bentham Science. Retrieved January 13, 2026, from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Discovery and development of pyrazole-scaffold Hsp90 inhibitors. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 13, 2026, from [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Recent Developments in the Chemistry of Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved January 13, 2026, from [Link]

-

The pyrazole scaffold, exhibiting various pharmacological activities. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Sildenafil | C22H30N6O4S | CID 135398744. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 13, 2026, from [Link]

-

Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Rimonabant: From RIO to Ban. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Rimonabant. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PubMed Central. Retrieved January 13, 2026, from [Link]

-

Celecoxib. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved January 13, 2026, from [Link]

-

Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. Retrieved January 13, 2026, from [Link]

-

(PDF) Rimonabant: from RIO to Ban. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Synthesis of Celecoxib and Structural Analogs- A Review. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Structure of Sildenafil and our target compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

(PDF) Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 13, 2026, from [Link]

-

Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile. (2024). PubMed. Retrieved January 13, 2026, from [Link]

-

Rimonabant – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 13, 2026, from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Celecoxib - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 20. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rimonabant - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. [PDF] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of 5-Ethoxy-3-methyl-1-phenylpyrazole: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract